2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

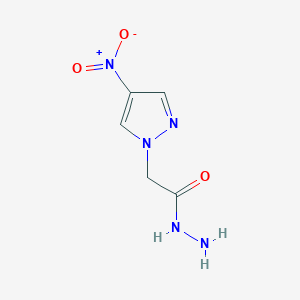

2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (DFM-TMD) is a novel small molecule that has been developed for a variety of scientific research applications. It has a unique combination of properties that make it an attractive candidate for a variety of research applications. DFM-TMD is a synthetic boron-based compound that is composed of two fluorine atoms and one oxygen atom connected to a five-membered ring. It is a small molecule that is soluble in water and has a low melting point.

Scientific Research Applications

2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has been used in a variety of scientific research applications, including drug discovery, synthetic biology, and biochemistry. It has been used to study the structure and function of enzymes, to develop new drugs, and to study the effects of drugs on cells and organisms. It has also been used to study the structure and function of proteins and to develop new biotechnologies. Additionally, 2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has been used to study the effects of environmental toxins on living organisms and to develop new methods for detecting and treating diseases.

Mechanism of Action

2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has a unique mechanism of action that makes it a valuable tool for scientific research applications. It is believed to interact with a variety of proteins and enzymes, resulting in a variety of effects. It has been shown to interact with proteins involved in signal transduction, metabolic pathways, and cell cycle regulation. Additionally, 2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has been shown to interact with proteins involved in DNA replication and transcription.

Biochemical and Physiological Effects

2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation. Additionally, it has been shown to reduce the activity of enzymes involved in the synthesis of fatty acids and to reduce the production of reactive oxygen species. It has also been shown to reduce the activity of enzymes involved in the synthesis of cholesterol and to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several advantages and limitations when used in laboratory experiments. One of the major advantages of using 2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is that it is a small molecule that is soluble in water and has a low melting point. This makes it an ideal compound for use in a variety of laboratory experiments. Additionally, it is a synthetic compound that is relatively easy to synthesize and purify. However, one of the major limitations of using 2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is that it is a relatively new compound and its effects on cells and organisms are still being studied.

Future Directions

The potential applications of 2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine are vast and there is much potential for further research. Some potential future directions include the development of new drugs, the study of the effects of environmental toxins on living organisms, and the development of new biotechnologies. Additionally, further research could be done to better understand the mechanism of action of 2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine and to identify new potential applications. Finally, further research could be done to study the effects of 2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine on the human body and to identify potential therapeutic applications.

Synthesis Methods

2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can be synthesized using a variety of methods, including a direct synthesis from difluoromethoxy pyrimidine and tetramethyl-1,3,2-dioxaborolan-2-yl. This method involves the reaction of the two reactants in a solvent such as chloroform at a temperature of -78°C. The reaction yields the desired product, 2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, in high yields. The product can then be purified using chromatography or recrystallization.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves the reaction of 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine with difluoromethoxy lithium followed by hydrolysis.", "Starting Materials": [ "2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine", "Difluoromethoxy lithium" ], "Reaction": [ "Add difluoromethoxy lithium to a solution of 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine in THF at -78°C.", "Allow the reaction mixture to warm to room temperature and stir for 2 hours.", "Quench the reaction with water and extract with ethyl acetate.", "Wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure.", "Purify the crude product by column chromatography using a mixture of hexanes and ethyl acetate as the eluent to obtain 2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine." ] } | |

CAS RN |

1400581-04-5 |

Product Name |

2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

Molecular Formula |

C11H15BF2N2O3 |

Molecular Weight |

272.1 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.